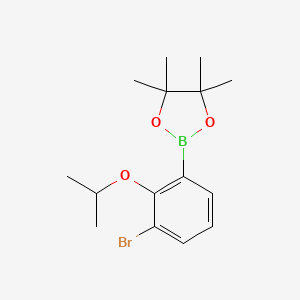

3-Bromo-2-isopropoxyphenylboronic acid pinacol ester

CAS No.:

Cat. No.: VC13786203

Molecular Formula: C15H22BBrO3

Molecular Weight: 341.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H22BBrO3 |

|---|---|

| Molecular Weight | 341.1 g/mol |

| IUPAC Name | 2-(3-bromo-2-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C15H22BBrO3/c1-10(2)18-13-11(8-7-9-12(13)17)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3 |

| Standard InChI Key | KOLKSEXPDQNCBI-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Br)OC(C)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Br)OC(C)C |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name, 2-(3-bromo-2-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflects its intricate structure. The phenyl ring is substituted at the 2-position with an isopropoxy group (-OCH(CH₃)₂) and at the 3-position with a bromine atom. The boronic acid is stabilized as a pinacol ester, forming a 1,3,2-dioxaborolane ring with two methyl groups at the 4- and 5-positions .

Table 1: Key Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂BBrO₃ |

| Molecular Weight | 341.1 g/mol |

| IUPAC Name | 2-(3-bromo-2-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Br)OC(C)C |

| InChIKey | KOLKSEXPDQNCBI-UHFFFAOYSA-N |

| PubChem CID | 146035031 |

The presence of electron-withdrawing bromine and electron-donating isopropoxy groups creates a polarized aromatic system, influencing its reactivity in cross-coupling reactions .

Synthesis and Stability

The synthesis typically involves reacting 3-bromo-2-isopropoxyphenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions. A transition metal catalyst, such as palladium, may facilitate esterification, though specific protocols remain proprietary . The pinacol ester enhances stability by protecting the boronic acid from protodeboronation, a common degradation pathway .

Comparative analysis with analogous compounds, such as 2-chloro-3-(methylsulfanyl)phenylboronic acid pinacol ester (C₁₀H₁₂BClO₂S), reveals that bromine’s larger atomic radius and lower electronegativity may slow transmetalation steps in coupling reactions but improve regioselectivity.

Applications in Organic Synthesis

Suzuki-Miyaura Coupling

As a boronic ester, this compound participates in Suzuki-Miyaura cross-couplings, forming carbon-carbon bonds with aryl or vinyl halides. For example, coupling with 4-bromoanisole yields biaryl ethers, intermediates in drug discovery . The isopropoxy group’s steric bulk may hinder ortho-substitution, favoring para-selectivity—a hypothesis supported by studies on similar systems .

Mechanistic Insights

-

Oxidative Addition: Aryl halide reacts with palladium(0) to form a Pd(II) complex.

-

Transmetalation: The boronic ester transfers its aryl group to Pd(II).

-

Reductive Elimination: The biaryl product is released, regenerating Pd(0).

The bromine substituent’s electronegativity polarizes the boron-oxygen bond, accelerating transmetalation by increasing the electrophilicity of the boron center.

Research Trends and Future Directions

Catalytic Innovations

Recent studies explore nickel-catalyzed couplings to reduce reliance on expensive palladium. For instance, nickel/terpyridine systems enable Suzuki-Miyaura reactions at room temperature, potentially enhancing this compound’s utility in large-scale syntheses.

Materials Science

Boronic esters form self-assembled monolayers (SAMs) on metal oxides. Functionalizing surfaces with 3-bromo-2-isopropoxyphenylboronic acid pinacol ester could yield sensors for diols or glycoproteins, leveraging boronic acid-diol interactions .

Table 2: Comparative Analysis of Boronic Esters

| Compound | Molecular Weight | Key Application |

|---|---|---|

| 3-Bromo-2-isopropoxyphenylboronic acid pinacol ester | 341.1 | Suzuki-Miyaura coupling |

| 2-Chloro-3-(methylsulfanyl)phenylboronic acid pinacol ester | 270.66 | Heterocycle synthesis |

| Isopropoxyboronic acid pinacol ester | 186.06 | Protodeboronation studies |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume